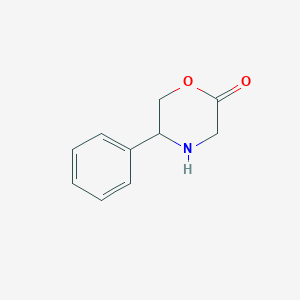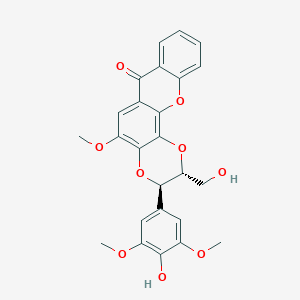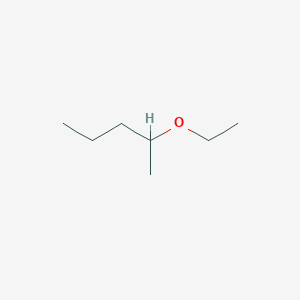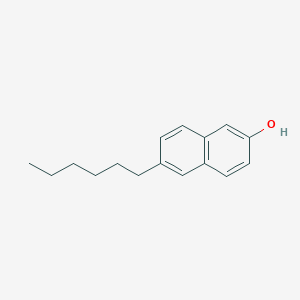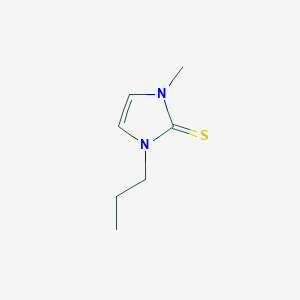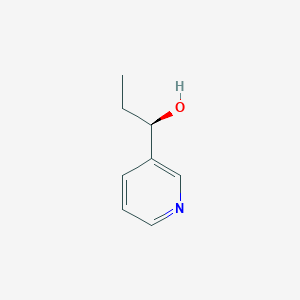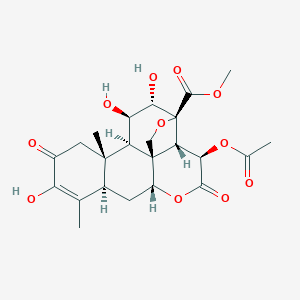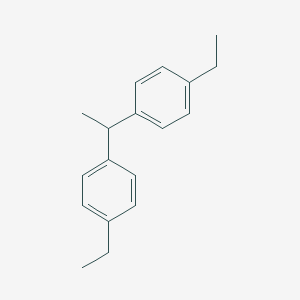
Ethane, 1,1-bis(p-ethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethane, 1,1-bis(p-ethylphenyl)-, also known as DPE, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. DPE is a colorless, crystalline substance that is insoluble in water but soluble in organic solvents. It is commonly used as a fluorescent probe in biological and biochemical studies due to its ability to selectively bind to certain molecules and emit fluorescence upon excitation.
作用機序
The mechanism of action of Ethane, 1,1-bis(p-ethylphenyl)- involves its ability to selectively bind to certain molecules and emit fluorescence upon excitation. When Ethane, 1,1-bis(p-ethylphenyl)- is excited with light of a specific wavelength, it absorbs the energy and transitions to an excited state. This excited state is unstable and quickly returns to its ground state, emitting a photon of light in the process. The emitted light can be detected and used to study the behavior and interactions of the molecules that Ethane, 1,1-bis(p-ethylphenyl)- is bound to.
生化学的および生理学的効果
Ethane, 1,1-bis(p-ethylphenyl)- has no known biochemical or physiological effects on living organisms. It is primarily used as a research tool and has not been approved for use in humans or animals.
実験室実験の利点と制限
One of the primary advantages of using Ethane, 1,1-bis(p-ethylphenyl)- in lab experiments is its high selectivity and sensitivity. Ethane, 1,1-bis(p-ethylphenyl)- can selectively bind to certain molecules and emit fluorescence upon excitation, making it a powerful tool for studying the behavior and interactions of these molecules. Additionally, Ethane, 1,1-bis(p-ethylphenyl)- is relatively easy to use and can be incorporated into a variety of experimental setups.
However, there are also limitations to using Ethane, 1,1-bis(p-ethylphenyl)- in lab experiments. One of the primary limitations is its potential toxicity. While Ethane, 1,1-bis(p-ethylphenyl)- has not been shown to have any significant toxicity in vitro, its effects on living organisms are not well understood. Additionally, Ethane, 1,1-bis(p-ethylphenyl)- is relatively expensive and may not be suitable for use in large-scale experiments.
将来の方向性
There are several potential future directions for research involving Ethane, 1,1-bis(p-ethylphenyl)-. One area of interest is the development of new fluorescent probes based on the structure of Ethane, 1,1-bis(p-ethylphenyl)-. Researchers are exploring ways to modify the structure of Ethane, 1,1-bis(p-ethylphenyl)- to improve its selectivity and sensitivity for certain molecules.
Another potential future direction is the use of Ethane, 1,1-bis(p-ethylphenyl)- in the development of new diagnostic tools for diseases such as cancer. Researchers are exploring ways to use Ethane, 1,1-bis(p-ethylphenyl)- as a fluorescent probe for detecting cancer cells and monitoring the progression of the disease.
Overall, Ethane, 1,1-bis(p-ethylphenyl)- is a powerful tool for scientific research with a wide range of potential applications. While there are limitations to its use, researchers are continuing to explore new ways to use Ethane, 1,1-bis(p-ethylphenyl)- to advance our understanding of biological and biochemical processes.
合成法
The synthesis of Ethane, 1,1-bis(p-ethylphenyl)- is a complex process that involves several steps. The most common method for synthesizing Ethane, 1,1-bis(p-ethylphenyl)- is through the reaction of p-ethylphenylmagnesium bromide with 1,1-dibromoethane in the presence of a palladium catalyst. This reaction results in the formation of Ethane, 1,1-bis(p-ethylphenyl)- as a white solid, which is then purified through recrystallization.
科学的研究の応用
Ethane, 1,1-bis(p-ethylphenyl)- has a wide range of potential applications in scientific research, particularly in the field of biochemistry and biophysics. One of the primary uses of Ethane, 1,1-bis(p-ethylphenyl)- is as a fluorescent probe for detecting and imaging biological molecules such as proteins, lipids, and nucleic acids. Ethane, 1,1-bis(p-ethylphenyl)- is particularly useful for studying membrane dynamics and protein-protein interactions due to its ability to selectively bind to certain molecules and emit fluorescence upon excitation.
特性
CAS番号 |
10224-91-6 |
|---|---|
製品名 |
Ethane, 1,1-bis(p-ethylphenyl)- |
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC名 |
1-ethyl-4-[1-(4-ethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H22/c1-4-15-6-10-17(11-7-15)14(3)18-12-8-16(5-2)9-13-18/h6-14H,4-5H2,1-3H3 |
InChIキー |
KXQKDDDZWYVBIU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC |
正規SMILES |
CCC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC |
その他のCAS番号 |
10224-91-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)
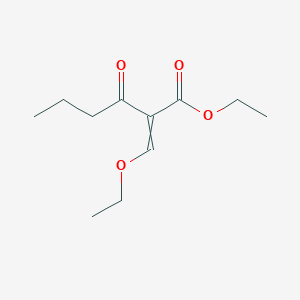
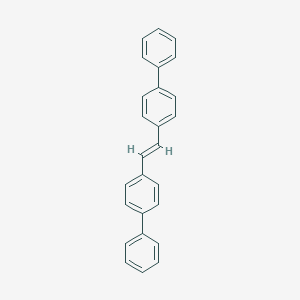
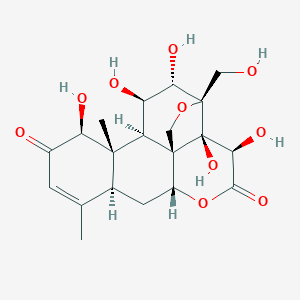
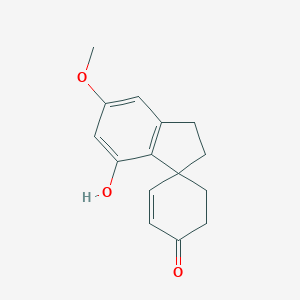
![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)
